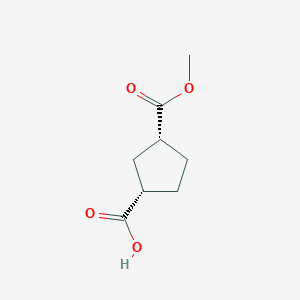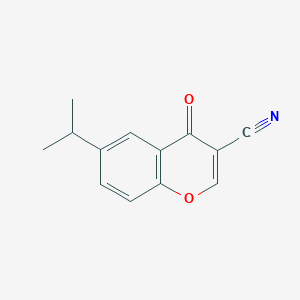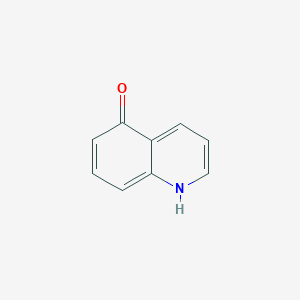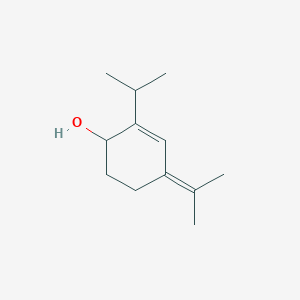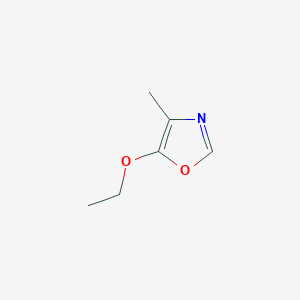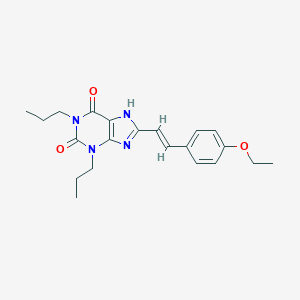
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine, also known as E-ES-DPX, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play important roles in various physiological and pathological processes.
作用機序
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine selectively blocks the adenosine A2A receptors, which are G protein-coupled receptors that are coupled to the stimulatory G protein (Gs). Activation of A2A receptors by adenosine or other agonists leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. By blocking A2A receptors, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine inhibits the cAMP/PKA signaling pathway and modulates various cellular functions.
生化学的および生理学的効果
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. In the brain, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. In the cardiovascular system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce blood pressure, inhibit platelet aggregation, and improve endothelial function. In the immune system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can modulate cytokine production, inhibit T cell activation, and enhance regulatory T cell function. In the gastrointestinal system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce gastric acid secretion, inhibit intestinal motility, and improve intestinal inflammation.
実験室実験の利点と制限
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. First, it is a selective antagonist of A2A receptors, which allows for specific manipulation of this receptor subtype without affecting other adenosine receptors or other signaling pathways. Second, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has good solubility in water and other common solvents, which facilitates its use in various experimental systems. Third, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. For example, its effects may vary depending on the experimental conditions, the animal species, and the route of administration. Moreover, its long-term safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the research on (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. First, more studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine on various cellular functions. Second, the potential therapeutic applications of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in various diseases need to be further explored in preclinical and clinical studies. Third, the development of new derivatives of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the combination of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with other drugs or therapies may lead to synergistic effects and better outcomes. Fifth, the use of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in non-neuronal cells and tissues may reveal novel functions of A2A receptors in different physiological systems. Overall, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine is a promising compound for scientific research with potential applications in various fields of biomedical research.
合成法
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can be synthesized by reacting 8-bromo-1,3-dipropylxanthine with 4-ethoxystyrylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product. The chemical structure of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been widely used in scientific research to investigate the role of adenosine A2A receptors in various physiological and pathological processes. For example, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been used to study the effects of A2A receptor blockade on neuroinflammation, neurodegeneration, and cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has also been used to investigate the role of A2A receptors in regulating the cardiovascular system, the immune system, and the gastrointestinal system.
特性
CAS番号 |
151539-41-2 |
|---|---|
製品名 |
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine |
分子式 |
C21H26N4O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-24-19-18(20(26)25(14-5-2)21(24)27)22-17(23-19)12-9-15-7-10-16(11-8-15)28-6-3/h7-12H,4-6,13-14H2,1-3H3,(H,22,23)/b12-9+ |
InChIキー |
GPWZJPXOLYCQRF-UHFFFAOYSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
同義語 |
(E)-1,3-Dipropyl-8-(2-(4-ethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



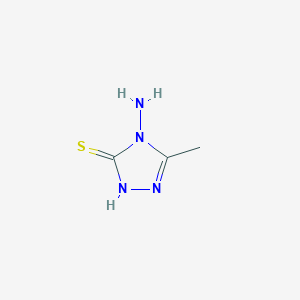
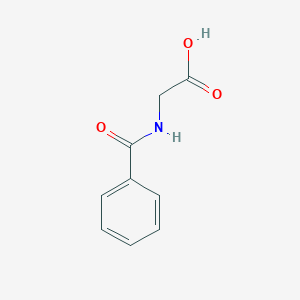
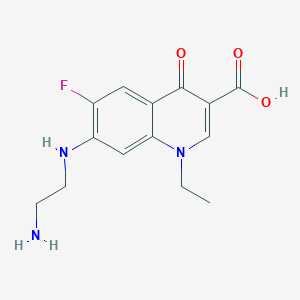
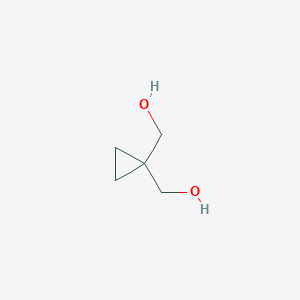
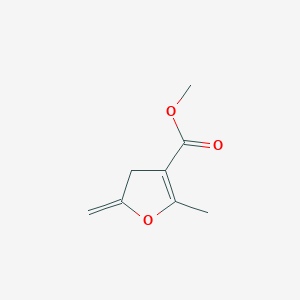
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
